
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, is an organophosphorus compound characterized by the presence of a phosphine sulfide group. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, can be synthesized through the reaction of bis(2-phenylethyl)phosphine with sulfur. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dioxane, and may require UV irradiation to proceed efficiently . The reaction can be represented as follows:
(2-ethoxyethyl)bis(2-phenylethyl)phosphine+S→(2-ethoxyethyl)bis(2-phenylethyl)phosphine sulfide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions, where the phosphine sulfide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phosphine sulfides.
Scientific Research Applications
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, has several scientific research applications:
Biology: Investigated for its potential use in biological systems as a probe or reagent.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism by which phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, exerts its effects involves the interaction of the phosphine sulfide group with various molecular targets. The compound can act as a ligand, coordinating with metal ions to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-phenylethyl)phosphine sulfide
- Bis(2-phenylethyl)phosphine selenide
- (2-ethoxyethyl)bis(2-phenylethyl)phosphine oxide
Uniqueness
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers different coordination behavior and stability, making it suitable for specialized applications in catalysis and material science .
Properties
CAS No. |
843645-04-5 |
|---|---|
Molecular Formula |
C20H27OPS |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-ethoxyethyl-bis(2-phenylethyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H27OPS/c1-2-21-15-18-22(23,16-13-19-9-5-3-6-10-19)17-14-20-11-7-4-8-12-20/h3-12H,2,13-18H2,1H3 |
InChI Key |
YABQPLFDVAIXDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCP(=S)(CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


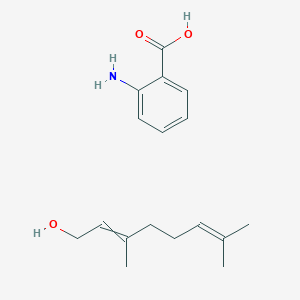
![1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane](/img/structure/B12547589.png)
![2-Methyl-N-[(pyren-1-YL)methyl]propanamide](/img/structure/B12547597.png)
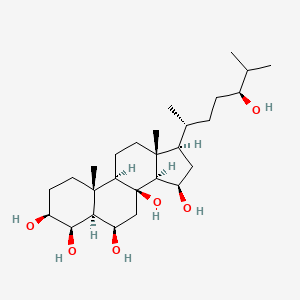
![Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)-](/img/structure/B12547606.png)
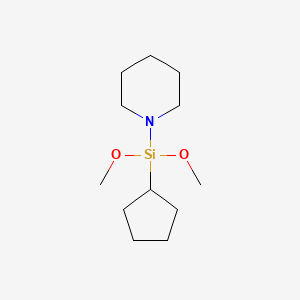
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate](/img/structure/B12547619.png)
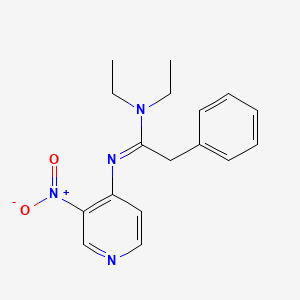
![2-Ethyl-3-[(propan-2-yl)oxy]pyrazine](/img/structure/B12547626.png)
![3,3,9-Trimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12547633.png)
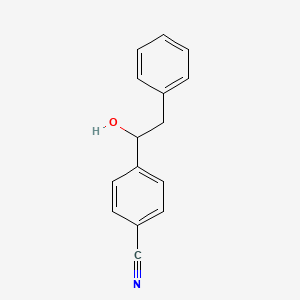
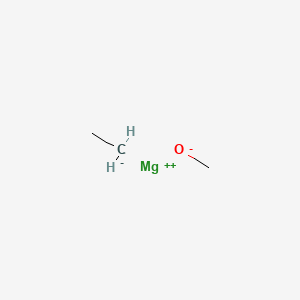

![4,7-Bis[2-(4-tert-butylphenyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12547653.png)
